(Z)-ethyl 2-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
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Overview
Description
(Z)-ethyl 2-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Research has shown that similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have been evaluated for their in vitro antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Mode of Action
It is believed to interact with its targets in a way that disrupts their normal function, leading to the observed antimicrobial and anticancer effects
Biochemical Pathways
This disruption could lead to the death of microbial cells or the inhibition of cancer cell proliferation .
Pharmacokinetics
Molecular docking studies of similar compounds have shown promising adme properties
Result of Action
The result of this compound’s action is the inhibition of microbial growth and cancer cell proliferation. This is likely due to the disruption of essential biochemical pathways within these cells .
Action Environment
The action of this compound can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, and the temperature. These factors could affect the stability of the compound, its ability to reach its targets, and its overall efficacy .
Biochemical Analysis
Biochemical Properties
It is known that derivatives of 4-(4-bromophenyl)-thiazol-2-amine, which this compound is a part of, have shown promising antimicrobial activity and anticancer activity . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
It has been observed that derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
Molecular docking studies of related compounds have shown good docking scores within the binding pocket of selected proteins . This suggests that these compounds may interact with these proteins at a molecular level, potentially influencing enzyme activity and gene expression.
Preparation Methods
The synthesis of (Z)-ethyl 2-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. The synthetic route may include the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Vinylation: The thiazole derivative is then subjected to a vinylation reaction using a suitable vinylating agent to introduce the cyanovinyl group.
Esterification: The final step involves the esterification of the resulting compound with ethyl benzoate under acidic conditions to yield this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
(Z)-ethyl 2-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the cyanovinyl group to an amine.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Comparison with Similar Compounds
(Z)-ethyl 2-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate can be compared with other thiazole derivatives such as:
4-(4-Bromophenyl)-thiazol-2-amine: This compound also exhibits antimicrobial and anticancer activities but differs in its chemical structure and specific biological targets.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with similar biological activities but different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2S/c1-2-27-21(26)17-8-3-4-9-18(17)24-12-15(11-23)20-25-19(13-28-20)14-6-5-7-16(22)10-14/h3-10,12-13,24H,2H2,1H3/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDNWJQBSSBOJF-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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